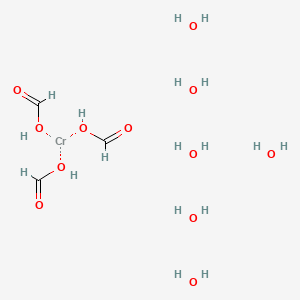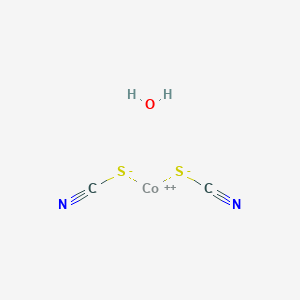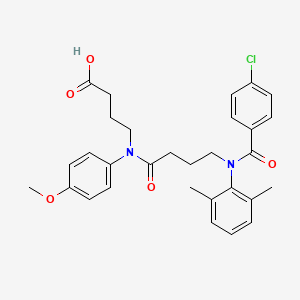
Chromium(ic)formate basic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(ic)formate basic, also known as chromic formate hexahydrate, is a chemical compound with the molecular formula C₃H₁₅CrO₁₂. It is a coordination complex where chromium is in the +3 oxidation state, coordinated with formate ions and water molecules. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium(ic)formate basic can be synthesized by reducing chromic anhydride with formic acid. The process involves dissolving industrial chromic anhydride in water and adding the solution to a reaction kettle equipped with a reflux condenser. Industrial formic acid is then added, and the reaction mixture is heated to maintain a slight boil for about 30 minutes. After cooling the solution to 10-20°C, crystallization occurs over 3-4 hours, followed by filtration to obtain crude chromium formate .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process is optimized to minimize environmental impact by avoiding the use of sulfuric acid and other reducing agents, thus preventing the generation of waste liquids containing sulfate .
Análisis De Reacciones Químicas
Types of Reactions
Chromium(ic)formate basic undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: Ligand exchange reactions where formate ions can be replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize chromium(III) to chromium(VI).
Reduction: Reducing agents like formic acid are used in the synthesis process.
Substitution: Ligand exchange reactions can occur in the presence of chloride or sulfate ions, often facilitated by heating.
Major Products Formed
Oxidation: Chromium(VI) compounds such as chromates and dichromates.
Reduction: Chromium(II) compounds, though less common.
Substitution: Complexes with different ligands, such as chromium chloride or chromium sulfate.
Aplicaciones Científicas De Investigación
Chromium(ic)formate basic has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for other chromium compounds.
Biology: Investigated for its potential role in enhancing insulin sensitivity and glucose metabolism.
Medicine: Studied for its potential therapeutic effects in managing diabetes and other metabolic disorders.
Industry: Utilized in the production of pigments, tanning agents, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of chromium(ic)formate basic involves its interaction with molecular targets such as mitochondrial ATP synthase. Chromium(III) can bind to the beta subunit of ATP synthase, influencing cellular energy production and metabolic regulation. This interaction can enhance insulin sensitivity and glucose metabolism, providing potential therapeutic benefits .
Comparación Con Compuestos Similares
Similar Compounds
Chromium(III) chloride (CrCl₃): A common chromium(III) compound used in various industrial applications.
Chromium(III) sulfate (Cr₂(SO₄)₃): Used in tanning and as a mordant in dyeing.
Chromium(III) acetate (Cr(C₂H₃O₂)₃): Utilized in organic synthesis and as a catalyst.
Uniqueness
Chromium(ic)formate basic is unique due to its specific coordination with formate ions and water molecules, which imparts distinct chemical properties and reactivity. Its ability to act as a reducing agent and its applications in enhancing insulin sensitivity and glucose metabolism set it apart from other chromium(III) compounds .
Propiedades
Fórmula molecular |
C3H18CrO12 |
|---|---|
Peso molecular |
298.16 g/mol |
Nombre IUPAC |
chromium;formic acid;hexahydrate |
InChI |
InChI=1S/3CH2O2.Cr.6H2O/c3*2-1-3;;;;;;;/h3*1H,(H,2,3);;6*1H2 |
Clave InChI |
QDOGLUZHWKWRFM-UHFFFAOYSA-N |
SMILES canónico |
C(=O)O.C(=O)O.C(=O)O.O.O.O.O.O.O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)



![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)


![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)



